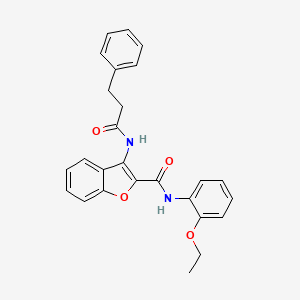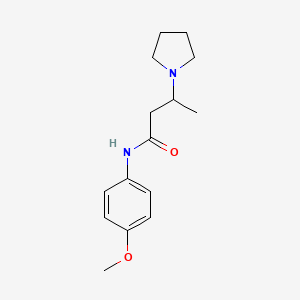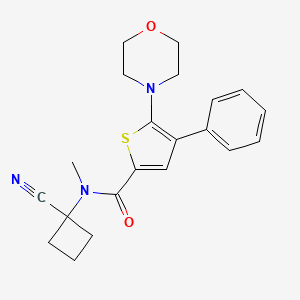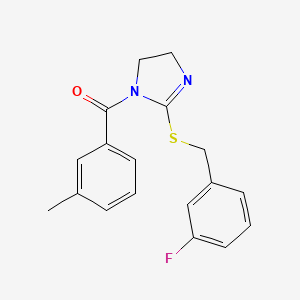
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a urea derivative that has been shown to have antioxidant properties and has been studied extensively for its potential use in treating various diseases. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Protecting Group Strategies:
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protection can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Corrosion Inhibition:
- Derivatives containing the 3,4-dimethoxy phenyl ethyl amino moiety have been evaluated for their corrosion inhibition properties for mild steel in acidic environments. These compounds were found to be efficient corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Development and Analysis:
- A compound structurally related to 1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, named AR-A014418, has shown potential activities against cancer, nociceptive pain, and neurodegenerative disorders. A stable deuterium-labeled version of this compound was synthesized for use in drug analysis (Liang, Wang, Yan, & Wang, 2020).
Anticancer Agents:
- Diaryl ureas are significant in medicinal chemistry, with certain derivatives showing antiproliferative activity against various cancer cell lines. These derivatives could be potential BRAF inhibitors for further research (Feng et al., 2020).
Pharmacological Activity:
- Some urea derivatives have been evaluated for their antiparkinsonian activity, showing significant results in animal models. These compounds also exhibit neuroprotective properties, which could be beneficial in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Molecular Devices:
- Compounds containing urea moieties have been used in the self-assembly of molecular devices, demonstrating the potential for creating complex molecular structures with specific functional properties (Lock et al., 2004).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-8-7-14(11-18(17)27-2)13-20-19(23)21-15-5-3-6-16(12-15)22-9-4-10-28(22,24)25/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMPRZEOQKKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
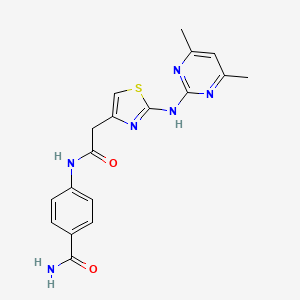
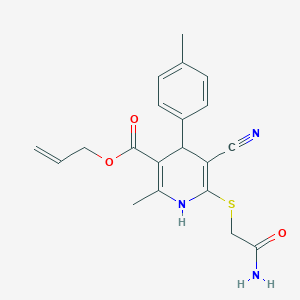

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

![3-(aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide dihydrochloride](/img/structure/B2424930.png)
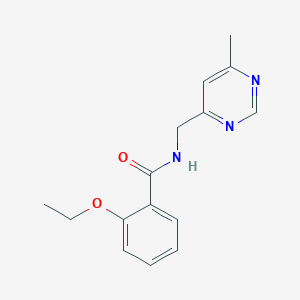


![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)
